tert-butyl 5-(trifluoromethylsulfonyloxy)-3,4-dihydropyridine-1(2H)-carboxylate
Overview
Description
The compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The trifluoromethyl group is prevalent in these compounds due to its unique physicochemical properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, TFMP derivatives are synthesized using various methods . For instance, the synthesis of a reagent, N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO, 1), was achieved in one step using commercially available O-tert-butylhydroxylamine hydrochloride, thionyl chloride, and triethylamine .
Chemical Reactions Analysis
Trifluoromethylation by photoredox catalysis has emerged recently . This process involves the generation of the trifluoromethyl radical based on photoredox processes .
Scientific Research Applications
Organic Synthesis Applications
Chiral sulfinamides, closely related to the structural motif of the query compound, are utilized extensively in the stereoselective synthesis of amines and their derivatives. tert-Butanesulfinamide, for example, has been a gold standard in the asymmetric synthesis of N-heterocycles via sulfinimines, providing access to piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are crucial for the development of many natural products and therapeutically applicable compounds (Philip et al., 2020).
Environmental Science Applications
In environmental applications, compounds such as methyl tert-butyl ether (MTBE) and its derivatives, which share functional groups with the chemical of interest, have been studied for their decomposition and the feasibility of using plasma reactors for environmental detoxification. For instance, the decomposition of MTBE, a compound structurally similar due to its tert-butyl group, has been explored using cold plasma reactors, demonstrating alternative methods for converting environmental pollutants into less harmful substances (Hsieh et al., 2011).
Chemical Synthesis and Medicinal Chemistry
In chemical synthesis, the manipulation of tert-butyl and trifluoromethyl groups, as seen in the query compound, is fundamental for creating structurally diverse and biologically active molecules. These structural motifs are prevalent in synthetic routes for compounds like vandetanib, highlighting the importance of such functional groups in the development of pharmaceuticals (Mi, 2015).
Future Directions
properties
IUPAC Name |
tert-butyl 5-(trifluoromethylsulfonyloxy)-3,4-dihydro-2H-pyridine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO5S/c1-10(2,3)19-9(16)15-6-4-5-8(7-15)20-21(17,18)11(12,13)14/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKPIWQNLHUKOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(=C1)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 5-(trifluoromethylsulfonyloxy)-3,4-dihydropyridine-1(2H)-carboxylate |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.